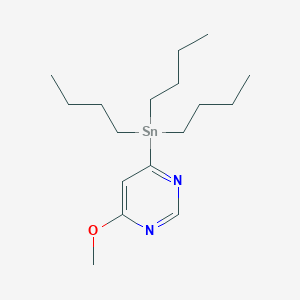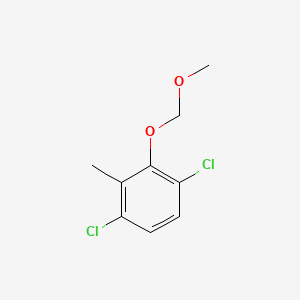
4-Methoxy-6-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(tributylstannyl)pyrimidine, also known as 4-MTP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific applications, including as a building block for organic synthesis, as a reagent for the preparation of organometallic compounds, and as a key component in the synthesis of various pharmaceuticals. 4-MTP has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be considered in order to ensure the successful completion of any research project.
Applications De Recherche Scientifique
4-Methoxy-6-(tributylstannyl)pyrimidine has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a reagent for the preparation of organometallic compounds. It has also been used as a key component in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-Methoxy-6-(tributylstannyl)pyrimidine has been used in the synthesis of various other compounds, including dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-(tributylstannyl)pyrimidine is not fully understood. However, it is believed that the compound may act as a ligand, binding to certain proteins or enzymes in the body and modulating their activity. It is also believed that 4-Methoxy-6-(tributylstannyl)pyrimidine may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also interfere with the activity of certain hormones.
Biochemical and Physiological Effects
4-Methoxy-6-(tributylstannyl)pyrimidine has a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes. In addition, 4-Methoxy-6-(tributylstannyl)pyrimidine has been shown to have a protective effect against oxidative stress and to have a positive effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-6-(tributylstannyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to consider when using 4-Methoxy-6-(tributylstannyl)pyrimidine in laboratory experiments. For example, it is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, the compound may react with certain chemicals or other compounds, and it is important to take this into account when designing experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-Methoxy-6-(tributylstannyl)pyrimidine. One potential direction is the development of new pharmaceuticals based on the compound. Another potential direction is the exploration of the compound’s effects on other diseases and conditions, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research into the compound’s mechanism of action and its effects on gene expression could lead to new insights into the development of various diseases and conditions. Finally, the development of new synthetic methods for the preparation of 4-Methoxy-6-(tributylstannyl)pyrimidine could open up new avenues for its use in research and industry.
Méthodes De Synthèse
4-Methoxy-6-(tributylstannyl)pyrimidine can be synthesized through a three-step process. The first step involves the reaction of 4-methoxypyrimidine with tributylstannyl chloride, yielding the corresponding pyrimidine-stannyl chloride adduct. This adduct is then reacted with a base, such as sodium hydroxide or potassium carbonate, to form the desired 4-Methoxy-6-(tributylstannyl)pyrimidine. This synthesis method is simple and straightforward and can be completed in a relatively short amount of time.
Propriétés
IUPAC Name |
tributyl-(6-methoxypyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIRGVWJOTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(tributylstannyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)